molecular formula C17H25N3O2 B4464646 N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide

N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide

Cat. No. B4464646
M. Wt: 303.4 g/mol
InChI Key: HBRAAEASIJVZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide, also known as MPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB is a small molecule with a molecular weight of 324.4 g/mol and a chemical formula of C18H26N2O2.

Mechanism of Action

The sigma-1 receptor is a transmembrane protein that is widely distributed in the central nervous system and peripheral tissues. The exact function of the sigma-1 receptor is not fully understood, but it has been implicated in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide acts as a potent and selective antagonist of the sigma-1 receptor, inhibiting its activity and downstream signaling pathways. The inhibition of the sigma-1 receptor by N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide has been shown to have various effects on cellular processes, including the modulation of ion channels, the regulation of intracellular calcium levels, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide are diverse and depend on the specific application. In neuroscience, N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models. N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide has also been shown to have neuroprotective effects against various insults, including ischemia, traumatic brain injury, and neurodegenerative diseases. In cancer research, N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in animal models. The exact mechanisms underlying these effects are not fully understood but are thought to be related to the inhibition of the sigma-1 receptor.

Advantages and Limitations for Lab Experiments

N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide has several advantages for lab experiments, including its high purity, stability, and selectivity. N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide is also relatively easy to synthesize, making it a cost-effective compound for various applications. However, there are some limitations to the use of N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide in lab experiments. For example, N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide has poor solubility in water, which can limit its use in aqueous solutions. Additionally, the sigma-1 receptor has complex and diverse functions, making it challenging to interpret the effects of N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide on cellular processes.

Future Directions

There are several future directions for the study of N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide. One area of interest is the development of novel sigma-1 receptor ligands with improved selectivity and potency. Another area of interest is the investigation of the role of the sigma-1 receptor in various diseases, including neurodegenerative diseases, psychiatric disorders, and cancer. Additionally, the use of N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide as a tool compound in drug discovery could lead to the identification of novel therapeutic targets and drug candidates. Overall, the study of N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide has the potential to lead to significant advances in various fields, including neuroscience, cancer research, and drug discovery.

Scientific Research Applications

N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide has been shown to act as a potent and selective antagonist of the sigma-1 receptor, which is involved in various neurological disorders such as depression, anxiety, and Alzheimer's disease. N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide has also been investigated for its potential use in cancer research, where it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(1-methyl-4-piperidinyl)-4-(4-morpholinyl)benzamide has been used as a tool compound in drug discovery to identify novel sigma-1 receptor ligands.

properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-19-8-6-15(7-9-19)18-17(21)14-2-4-16(5-3-14)20-10-12-22-13-11-20/h2-5,15H,6-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRAAEASIJVZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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